REACTION_SMILES
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[CH:13]1([N:16]2[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]2)[CH2:14][CH2:15]1.[F:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1>>[c:2]1([N:19]2[CH2:18][CH2:17][N:16]([CH:13]3[CH2:14][CH2:15]3)[CH2:21][CH2:20]2)[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CN(C2CC2)CCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(F)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(N2CCN(C3CC3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |